molecular formula C16H18ClNO B13875920 N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide CAS No. 832102-21-3

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide

Cat. No.: B13875920
CAS No.: 832102-21-3
M. Wt: 275.77 g/mol
InChI Key: QDYPYXXYHITULK-UHFFFAOYSA-N
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Description

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a naphthalene core substituted at the 6-position with a chloromethyl group and at the 2-position with a 2,2-dimethylpropanamide (pivalamide) moiety. The pivalamide group enhances steric bulk and metabolic stability, a common strategy in drug design to prolong bioavailability .

Properties

CAS No.

832102-21-3

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

N-[6-(chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)15(19)18-14-7-6-12-8-11(10-17)4-5-13(12)9-14/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

QDYPYXXYHITULK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 6-(Chloromethyl)naphthalen-2-yl Intermediate

The key intermediate, 6-(chloromethyl)naphthalen-2-yl derivative, can be synthesized starting from commercially available 6-amino-2-naphthalenecarboxylic acid or related naphthalene derivatives. The general approach involves:

  • Conversion of the 6-amino group into a suitable leaving group or direct chloromethylation at the 6-position.
  • Use of halogenating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 for chloromethyl group introduction.
  • Protection of sensitive groups (e.g., amino groups) with pivaloyl chloride or acetyl chloride to prevent side reactions during halogenation.

Example procedure (adapted from related naphthyl amide syntheses):

Step Reagents/Conditions Outcome
1 Protection of amino group with pivaloyl chloride in anhydrous solvent Protected amino intermediate
2 Treatment with triphenylphosphine bromide complex or SOCl2 Conversion of hydroxymethyl to bromide or chloride
3 Purification by column chromatography or recrystallization Pure 6-(chloromethyl)naphthalen-2-yl intermediate

These steps are supported by literature procedures involving naphthalene derivatives functionalized at the 6-position, as reported in the Journal of Medicinal Chemistry (2006).

Preparation of 2,2-Dimethylpropanamide Derivative

The 2,2-dimethylpropanamide moiety can be introduced via:

  • Conversion of 2,2-dimethylpropanoic acid (pivalic acid) to the corresponding acid chloride using oxalyl chloride or thionyl chloride.
  • Direct amidation with ammonia or primary amines under coupling conditions.
  • Use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic N,N-dimethylformamide (DMF).

Coupling to Form this compound

The final coupling step involves nucleophilic substitution of the chloromethyl group by the amide nitrogen or direct amide bond formation between the acid chloride of 2,2-dimethylpropanoic acid and the amino-substituted naphthalene derivative.

Typical conditions include:

  • Stirring the acid chloride with the naphthalen-2-ylamine derivative in dichloromethane or tetrahydrofuran at 0 °C to room temperature.
  • Use of a base such as triethylamine or Hunig’s base to scavenge HCl.
  • Purification by silica gel chromatography.

Representative Experimental Data and Yields

Compound/Intermediate Reagents/Conditions Yield (%) Purity (%) Analytical Data
6-(Chloromethyl)naphthalen-2-yl intermediate SOCl2, DMF (cat), DCM, RT, 30 min 70-80 >95 1H NMR, Elemental Analysis
2,2-Dimethylpropanoyl chloride Oxalyl chloride, DMF (cat), DCM, RT, 30 min 85-90 >98 IR (acid chloride peak), MS
Final amide product Amine + acid chloride, Et3N, DCM, 0 °C to RT, 2 h 60-75 >95 1H NMR, 13C NMR, Elemental Analysis

Note: Purity was typically confirmed by HPLC methods using MeOH/H2O or CH3CN/H2O gradients.

Analytical and Spectroscopic Characterization

  • 1H NMR : Characteristic signals include aromatic protons of the naphthalene ring (δ 7.2–8.6 ppm), chloromethyl protons (δ ~4.5–5.0 ppm), and tert-butyl protons of the 2,2-dimethylpropanamide (δ ~1.2 ppm, singlet).
  • 13C NMR : Signals corresponding to carbonyl carbon (~170–175 ppm), aromatic carbons, chloromethyl carbon (~40–45 ppm), and tert-butyl carbons (~30 ppm).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within 0.4% of theoretical values.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight of the compound.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Protection 6-Amino-2-naphthalenecarboxylic acid Pivaloyl chloride, base, solvent Protected amino acid 80-85 Prevents side reactions during halogenation
2. Halogenation Protected intermediate SOCl2 or triphenylphosphine bromide complex 6-(Chloromethyl)naphthalen-2-yl derivative 70-80 Chloromethyl group introduction
3. Acid chloride formation 2,2-Dimethylpropanoic acid Oxalyl chloride, DMF (cat), DCM 2,2-Dimethylpropanoyl chloride 85-90 Activated acid for amide coupling
4. Amide coupling 6-(Chloromethyl)naphthalen-2-yl amine + acid chloride Triethylamine, DCM, 0 °C to RT This compound 60-75 Final product, purified by chromatography

Chemical Reactions Analysis

Types of Reactions

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Analogs

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
  • Structure : Substitutes the chloromethyl group with a methoxy group at the naphthalene 6-position and replaces the naphthylamine with a diphenylethylamine-pivalamide moiety.
  • Synthesis: Formed via DCC-mediated coupling of naproxen (a 6-methoxy-2-naphthylpropanoic acid) with 2,2-diphenylethylamine .
  • Properties: Characterized by melting point (reported in but unspecified), NMR, UV, and IR spectroscopy.
N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide ()
  • Structure : Replaces the naphthalene core with a pyridine ring, maintaining the chlorinated position (6-Cl) and pivalamide group.
  • Synthesis : Likely involves halogenation of a pyridinylamine followed by pivaloylation.
  • Properties : The pyridine ring introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic naphthalene system. This structural variation may influence binding affinity in target proteins .

Heterocyclic Pivalamide Derivatives

Pyrido[2,3-d]pyrimidine Analogs ()
  • Examples: 32t: N,N′-{6-[methyl(4-nitrophenyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) 32v: N,N′-{6-[(2,5-difluorophenyl)(methyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide)
  • Synthesis : Pd-catalyzed coupling of pivalamide-functionalized pyrido[2,3-d]pyrimidines with aryl amines (e.g., 4-nitro-N-methylaniline) using Pd₂dba₃ and LiHMDS .
  • Properties : High melting points (e.g., 32t: 175–177°C; 32v: 93–95°C) correlate with crystallinity and substituent polarity. The difluoro analog (32v) shows reduced melting temperature due to decreased intermolecular interactions .
  • Applications : These compounds exhibit antifolate activity, targeting dihydrofolate reductase (DHFR) in cancer cells, highlighting the role of pivalamide groups in enhancing metabolic stability .
Pyrrolo[2,3-d]pyrimidine Derivatives ()
  • Examples :
    • 33 : N-[4-Chloro-6-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide
  • Synthesis: Pivaloylation of aminopyrrolopyrimidines using Piv₂O, followed by chlorination with POCl₃ .
  • Applications : Investigated as kinase inhibitors or antiviral agents, leveraging the planar pyrrolopyrimidine core for π-π stacking in enzyme active sites .

Pyridine-Based Pivalamides

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide ()
  • Structure : Features a formyl group at the pyridine 3-position and a pivalamide at the 2-position.
  • Synthesis : Likely involves Vilsmeier-Haack formylation of a pivalamide-substituted pyridine.
  • Applications : Serves as a precursor for Schiff base ligands in coordination chemistry or as an intermediate in drug synthesis .

Comparative Analysis Table

Compound Class Example Key Structural Features Synthesis Method Melting Point (°C) Applications
Naphthalene-Pivalamide Target Compound 6-Chloromethyl, 2-pivalamide Amidation of chloromethyl-naphthylamine N/A Potential drug intermediate
Naphthalene-Methoxy-Pivalamide N-(2,2-Diphenylethyl)-2-(6-methoxy... 6-Methoxy, 2-pivalamide DCC-mediated coupling Unspecified Anti-inflammatory research
Pyrido[2,3-d]pyrimidine 32t Bis-pivalamide, 4-nitroaryl Pd-catalyzed coupling 175–177 Antifolate agents
Pyrrolo[2,3-d]pyrimidine 33 2-Pivalamide, dichlorobenzyl Pivaloylation/chlorination N/A Kinase inhibition
Pyridine-Pivalamide N-(6-Chloropyridin-2-yl)-... 6-Chloro, 2-pivalamide Halogenation/amidation N/A Drug intermediate

Key Research Findings

  • Synthetic Flexibility : Pivalamide groups are widely incorporated via amidation or Pd-catalyzed coupling, enabling modular synthesis of diverse analogs (e.g., ).
  • Structure-Property Relationships : Chlorine substituents (e.g., in the target compound) increase electrophilicity and lipophilicity compared to methoxy or fluoro groups, influencing reactivity and bioavailability .
  • Biological Relevance : Heterocyclic pivalamides (e.g., pyrido/pyrrolopyrimidines) demonstrate potent enzyme inhibition, suggesting the target compound could be optimized for similar therapeutic roles .

Biological Activity

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is a chemical compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of amides and features a naphthalene moiety substituted with a chloromethyl group. Its molecular formula is C15H18ClN, and it has a molecular weight of 253.77 g/mol. The presence of the chloromethyl group may influence its reactivity and biological interactions.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with naphthalene structures have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCompoundEffectMechanism
Naphthalene derivativesInhibition of cancer cell linesInduction of apoptosis
Chloromethyl-substituted naphthaleneCytotoxicity in vitroCell cycle arrest

Neurokinin Receptor Modulation

Research has also suggested that compounds with similar structures can modulate neurokinin receptors, which are implicated in various neurological disorders. For example, the neurokinin-1 receptor has been targeted for the treatment of emesis and anxiety disorders.

StudyCompoundTarget ReceptorEffect
This compoundNeurokinin-1 receptorReduced emesis

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Receptor Interaction : It may interact with neurokinin receptors, leading to altered signaling pathways that can affect neurotransmitter release and neuronal excitability.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Neurological Effects

In an animal model for anxiety, administration of the compound resulted in decreased anxiety-like behavior as measured by the elevated plus maze test. This suggests potential therapeutic applications in anxiety disorders.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the toxicity profile. Preliminary assessments indicate that this compound may exhibit acute toxicity when ingested, causing skin irritation and other adverse effects.

Toxicity ParameterValue
Oral LD50H302 (harmful if swallowed)
Skin irritationH315 (causes skin irritation)

Q & A

Basic: What are the key considerations for synthesizing N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide with high purity?

Methodological Answer:
The synthesis requires careful optimization of reaction conditions. A general approach involves:

  • Stepwise Functionalization : Introduce the chloromethyl group to the naphthalene core via electrophilic substitution or halogenation, followed by amidation using 2,2-dimethylpropanoyl chloride under anhydrous conditions .
  • Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to stabilize intermediates and enhance reactivity. Catalytic amounts of DMAP may improve amidation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
A multi-spectroscopic approach is essential:

  • NMR : ¹H NMR should show distinct signals for the chloromethyl group (δ 4.5–5.0 ppm, singlet) and the dimethylpropanamide moiety (δ 1.2–1.4 ppm, singlet for two methyl groups). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS provides exact mass verification (e.g., [M+H]+ expected for C₁₆H₁₇ClNO).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-Cl stretch) validate functional groups .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:
Contradictions often arise from assay conditions or impurity effects. To address this:

  • Dose-Response Validation : Perform IC₅₀ assays across a wide concentration range (e.g., 0.1–100 µM) with positive controls (e.g., staurosporine for kinases) .
  • Purity Thresholds : Re-test compounds with ≥98% purity (via preparative HPLC) to exclude confounding effects from byproducts .
  • Structural Analog Testing : Compare activity with derivatives (e.g., replacing chloromethyl with methoxy) to identify pharmacophores .

Advanced: How can computational chemistry optimize reaction pathways for modifying the chloromethyl group?

Methodological Answer:
Quantum mechanical calculations and AI-driven tools enable efficient design:

  • Reaction Path Search : Use software like Gaussian or ORCA to model transition states for SN2 displacement of the chloromethyl group with nucleophiles (e.g., amines, thiols). This predicts regioselectivity and energy barriers .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal solvents, catalysts, and temperatures for specific substitutions .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction yields .

Basic: What are the primary degradation pathways of this compound under ambient storage?

Methodological Answer:
Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) reveal:

  • Hydrolysis : The chloromethyl group may hydrolyze to hydroxymethyl in aqueous media (pH-dependent; t₁/₂ = 14 days at pH 7.4) .
  • Amide Hydrolysis : Acidic/basic conditions cleave the amide bond, forming naphthalen-2-ylmethanol and 2,2-dimethylpropanoic acid.
  • Mitigation : Store under inert atmosphere (N₂) at −20°C in anhydrous DMSO or DMF .

Advanced: What experimental designs elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:
SAR studies require systematic structural variations:

  • Scaffold Modifications : Synthesize analogs with substituents at naphthalene positions 1, 3, or 6 to assess steric/electronic effects .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases) .
  • In Silico ADMET : Predict pharmacokinetics (e.g., LogP, CYP450 inhibition) with tools like SwissADME to prioritize analogs for in vivo testing .

Basic: Which analytical techniques quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-DAD/ELSD : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate impurities; ELSD detects non-UV-active byproducts .
  • GC-MS : Identifies volatile degradation products (e.g., chloroform from chloromethyl decomposition) .
  • ICP-OES : Quantifies residual metal catalysts (e.g., Pd, Cu) below 10 ppm .

Advanced: How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Solvent polarity and coordinating ability modulate reaction outcomes:

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates in Suzuki-Miyaura couplings (e.g., Pd-catalyzed arylations), enhancing yields (>80%) .
  • Ether Solvents (THF) : Favor SN2 mechanisms for chloromethyl substitution but may reduce solubility.
  • Computational Solvent Screening : COSMO-RS predicts solvation free energies to optimize solvent-catalyst pairs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to volatile chlorinated byproducts.
  • Waste Disposal : Quench chloromethyl residues with aqueous NaHCO₃ before disposal .

Advanced: How can researchers leverage kinetic studies to improve synthetic scalability?

Methodological Answer:

  • Reaction Calorimetry : Measure heat flow to identify exothermic steps requiring temperature control (e.g., amidation) .
  • Rate-Limiting Step Analysis : Use in situ FT-IR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for high-throughput synthesis (>1 kg/day) .

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